4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
This compound features a pyrimidine core substituted with methyl groups at positions 4 and 4. The 2-position is functionalized with a piperidin-3-yloxy group, where the piperidine nitrogen is further conjugated to a 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety. However, specific pharmacological data are unavailable in the provided evidence.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10-7-11(2)17-15(16-10)23-12-5-4-6-21(8-12)14(22)13-9-20(3)19-18-13/h7,9,12H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGOHIUEMOAKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CN(N=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate β-diketones with guanidine derivatives under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where the pyrimidine core is reacted with a piperidine derivative.
Introduction of the Triazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl or nitro groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound's structure, which incorporates a triazole moiety, is significant in the context of anticancer drug development. Triazole derivatives have been shown to exhibit potent inhibition against various kinases involved in cancer progression. For instance, similar compounds have been identified as effective inhibitors of the c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis . The introduction of the piperidine and pyrimidine rings may enhance the bioactivity and selectivity of the compound towards specific cancer targets.
Antifungal Properties
Recent studies have highlighted the potential antifungal applications of triazole-based compounds. For example, derivatives that include triazole rings have demonstrated significant antifungal activity against pathogens such as Candida and Aspergillus species . The incorporation of the 4,6-dimethylpyrimidine structure could potentially augment this activity by improving solubility and bioavailability.
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships has been crucial in optimizing the pharmacological properties of triazole-containing compounds. Variations in substituents at different positions on the triazole or pyrimidine rings can lead to significant changes in biological activity. For instance, modifications at the 2 and 6 positions of the pyrimidine ring have been associated with enhanced potency against specific cancer cell lines .
Synthesis Techniques
The synthesis of 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can be achieved through various synthetic routes involving multicomponent reactions. One-pot synthesis strategies are particularly advantageous as they allow for efficient construction of complex molecules while minimizing purification steps . For example, a Hantzsch dihydropyridine reaction can be utilized to form intermediate structures that can be further modified to yield the target compound.
Crystal Structure Analysis
Crystal structure analysis plays a vital role in understanding the molecular geometry and interactions within this compound. Such analyses can provide insights into how structural features influence biological activity and stability under physiological conditions . Understanding these interactions is essential for rational drug design and optimization.
Antifungal Activity Evaluation
In a study evaluating antifungal agents derived from triazole scaffolds, several derivatives were tested against common fungal strains. The results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of efficacy against Botrytis cinerea and other fungi . This underscores the potential for developing new antifungal therapies based on this compound's framework.
Cancer Treatment Trials
Clinical trials involving triazole derivatives have shown promising results in treating various cancers. For instance, compounds that share structural similarities with our target compound have progressed through clinical phases demonstrating efficacy in metastatic cancers such as non-small cell lung cancer . These findings suggest that further exploration of this compound could lead to novel therapeutic options.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole moiety, in particular, is known for its ability to form stable complexes with metal ions, which could be leveraged in various biochemical pathways.
Comparison with Similar Compounds
Structural Analog: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Pyrrolidin-3-Yl]Oxy}Pyrimidine (BI81524)
Key Differences :
- Substituent : The piperidine ring in the target compound is replaced with pyrrolidine, and the 1-methyltriazole-carbonyl group is substituted with a 5,6,7,8-tetrahydronaphthalene-2-sulfonyl moiety .
- Molecular Weight : BI81524 has a higher molecular weight (387.50 g/mol) due to the bulkier tetrahydronaphthalene-sulfonyl group, whereas the target compound’s molecular weight is likely lower (estimated ~335 g/mol for C14H17N5O3).
Synthesis : Both compounds likely employ nucleophilic substitution at the pyrimidine’s 2-position. BI81524’s sulfonylation step contrasts with the target’s triazole-carbonyl conjugation, which may involve amide bond formation .
Pyrazolo[3,4-d]Pyrimidin and Pyrazolotriazolopyrimidine Derivatives
Key Differences :
- Core Structure : describes pyrazolo[3,4-d]pyrimidines, which fuse pyrazole and pyrimidine rings, unlike the standalone pyrimidine core in the target compound .
- Functional Groups : Derivatives such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (compound 3) incorporate hydrazine and aryl groups, differing from the target’s triazole-piperidine-carbonyl chain.
- Isomerization : Pyrazolotriazolopyrimidines in undergo isomerization under specific conditions, highlighting greater structural flexibility compared to the target compound’s rigid ether-linked piperidine-triazole system .
Synthesis : These derivatives are synthesized via cyclocondensation and isomerization reactions, whereas the target compound’s synthesis likely involves stepwise coupling of pre-functionalized piperidine and triazole units .
4,6-Dimethyl-2-[1-[(4-Nitrophenyl)Methyl]Hydrazino]Pyrimidine
Key Differences :
Pyrimidine Derivatives with Coumarin and Tetrazole Moieties
Key Differences :
- Substituents : describes pyrimidines conjugated to coumarin (a chromophore) and tetrazole (a bioisostere for carboxylic acids), which differ significantly from the target’s triazole-piperidine system .
- Pharmacological Relevance : Coumarin derivatives often exhibit anticoagulant or fluorescent properties, while tetrazoles are explored for metabolic stability. The target compound’s triazole may offer similar stability but with distinct hydrogen-bonding profiles .
Biological Activity
The compound 4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimidine ring substituted with a triazole moiety and a piperidine group. This unique structure contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 270.32 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit various enzymes, which can lead to anti-cancer effects. For example, compounds with similar structures have shown inhibition of protein kinases involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antibacterial activity against certain strains of bacteria. Its structural components allow it to interact with bacterial cell membranes or interfere with metabolic pathways .
Anticancer Activity
A study involving derivatives of triazole-pyrimidine compounds revealed that they could induce apoptosis in cancer cell lines. Specifically, compounds similar to this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25 µM .
Antibacterial Activity
Research has shown that derivatives of this compound possess antibacterial properties. In vitro tests indicated that certain analogs were effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for some tested variants .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies have indicated moderate bioavailability in animal models, with an oral bioavailability of approximately 86% in rats. The compound also exhibited a half-life of about 0.9 hours, suggesting rapid metabolism and clearance from the body .
Data Table: Summary of Biological Activities
Q & A
Q. Methodology :
- Synthesize derivatives via parallel combinatorial chemistry (e.g., 24-well plate reactions) .
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Basic: What in vitro assays are suitable for preliminary antimicrobial activity screening?
Answer:
- Agar Diffusion Assay : Test against Staphylococcus aureus (Gram+) and E. coli (Gram–) at 100 µg/mL. Zones of inhibition >10 mm indicate potential .
- MIC Determination : Use broth microdilution (CLSI guidelines) with compound concentrations from 0.5–128 µg/mL. Example: A triazole-pyrimidine analog showed MIC = 8 µg/mL against Candida albicans .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvent Systems : Use 5% DMSO + 10% β-cyclodextrin to enhance solubility without cytotoxicity .
- Salt Formation : Convert the free base to a hydrochloride salt via reaction with HCl in ethanol .
- Nanoformulation : Prepare liposomal suspensions (e.g., 100 nm vesicles) using phosphatidylcholine/cholesterol .
Advanced: How to validate target engagement in cellular models using computational docking?
Answer:
- Protein Preparation : Fetch the target (e.g., EGFR kinase, PDB: 1M17) and remove water/ligands. Add hydrogens and assign charges with AutoDock Tools .
- Docking Protocol : Use Vina with a search box centered on the ATP-binding site. Compare binding poses of the compound with erlotinib (reference inhibitor).
- Validation Metrics : RMSD <2 Å for ligand alignment and ΔG ≤ -8 kcal/mol suggest strong binding .
Basic: What chromatographic methods are effective for purity analysis?
Answer:
- HPLC : Use a C18 column with mobile phase = 60:40 acetonitrile/water (0.1% TFA). Retention time ~8.2 min (UV detection at 254 nm) .
- TLC : Silica gel 60 F₂₅₄, eluent = ethyl acetate:hexane (3:7). Rf ≈ 0.45 under UV 366 nm .
Advanced: How to resolve overlapping ¹H NMR signals in the piperidine-triazole region?
Answer:
- 2D NMR : Perform HSQC to correlate ¹H (δ 3.5–4.2 ppm) with ¹³C (δ 40–55 ppm) for piperidine protons .
- Variable Temperature NMR : Heat to 333 K to reduce rotational barriers and sharpen split peaks .
Advanced: What mechanistic insights can be gained from metabolic stability studies?
Answer:
- Liver Microsome Assay : Incubate with human CYP3A4 and monitor depletion via LC-MS. Half-life (t₁/₂) >60 min suggests favorable stability .
- Metabolite ID : Use Q-TOF MS/MS to detect oxidation products (e.g., hydroxylation at the piperidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
